Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride
Description
Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine scaffold. The stereochemical configuration (3S,3aS,6aS) is critical to its molecular interactions, and the methyl ester group at position 3 enhances its solubility and reactivity. The hydrochloride salt form improves stability and bioavailability, making it a valuable intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or ion channels .
Properties
IUPAC Name |
methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-8(10)6-4-12-7-3-9-2-5(6)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPHFBOYVLDSL-RYLOHDEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CO[C@H]2[C@@H]1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride is a compound of increasing interest in biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological systems, and relevant case studies.
- Molecular Formula : C11H16ClN
- Molecular Weight : 203.71 g/mol
- CAS Registry Number : 57710-36-8
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClN |
| Molecular Weight | 203.71 g/mol |
| CAS Number | 57710-36-8 |
Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride exhibits its biological effects primarily through interaction with G protein-coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes and are implicated in numerous diseases.
- Receptor Interaction : The compound has been shown to activate specific GPCRs associated with neurotransmitter release and modulation of neuronal excitability.
- Signal Transduction : Upon binding to its target receptor, it initiates a cascade of intracellular signaling events that can lead to changes in gene expression and cellular response.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Neuroprotective Properties : Studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Activity : It has been observed to reduce the production of pro-inflammatory cytokines in vitro.
- Analgesic Effects : Animal models suggest that the compound may possess analgesic properties comparable to traditional pain relievers.
Table 2: Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Neuroprotection | Protects against oxidative stress | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Analgesic | Exhibits pain-relieving properties |
Study 1: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers explored the neuroprotective effects of Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride on cultured neuronal cells. The results indicated a significant reduction in cell death under oxidative stress conditions when treated with the compound.
Study 2: Anti-inflammatory Mechanism
A separate study investigated the anti-inflammatory properties of this compound using a murine model of inflammation. The findings revealed that administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples compared to controls. This suggests its potential utility in treating inflammatory diseases.
Study 3: Analgesic Properties
In an experimental pain model involving rats, Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride was administered and resulted in a marked reduction in pain response compared to baseline measurements. This study indicates its potential as an analgesic agent.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a furo-pyrrole framework. Its molecular formula is C₁₁H₁₄ClN₃O₃. The hydrochloride form enhances its solubility in water, making it more suitable for biological applications.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives of pyrrole compounds. Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride has shown promising results against a range of bacterial pathogens.
Case Study: Antimicrobial Screening
In a study published in the Asian Journal of Pharmaceutical and Clinical Research, derivatives of pyrrole were synthesized and screened for their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects with zones of inhibition ranging from 12 mm to 20 mm against various strains of bacteria .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrrole derivatives have been studied for their ability to inhibit inflammatory pathways. For instance, research indicates that similar compounds can modulate cytokine production and reduce inflammation in vitro.
Table: Summary of Anti-inflammatory Studies
Neuroprotective Effects
Pyrrole derivatives have been explored for neuroprotective properties. Methyl (3S,3aS,... has been implicated in reducing oxidative stress and apoptosis in neuronal cells based on preliminary studies.
Case Study: Neuroprotection
A study demonstrated that a similar pyrrole compound could protect against glutamate-induced toxicity in neuronal cell lines. This suggests that Methyl (3S,3aS,... may also possess neuroprotective properties worth exploring further.
Anticancer Potential
The anticancer activity of pyrrole-based compounds is an emerging area of research. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms.
Table: Summary of Anticancer Studies
Comparison with Similar Compounds
Structural and Stereochemical Variations
The compound’s closest analogs differ in substituents, stereochemistry, or ring systems. Key examples include:
Key Observations :
- Ring System Differences : The position of the fused furan ring (e.g., [2,3-c] vs. [3,2-b]) alters steric and electronic properties.
- Stereochemistry : The trans isomer in likely exhibits distinct conformational behavior compared to the cis-configured target compound.
- Functional Groups : Ester groups (methyl vs. tert-butyl or ethyl) influence lipophilicity and metabolic stability. For instance, the tert-butyl group in compound 79 enhances steric protection during synthesis .
Physicochemical Properties
Available data from and allow partial comparisons:
Key Observations :
- Hydrochloride salts (target compound, trans isomer) generally exhibit higher aqueous solubility than neutral esters (compound 79, ethyl ester).
- The tert-butyl group in compound 79 contributes to a higher melting point compared to smaller esters.
Q & A
Q. What are the primary synthetic routes for preparing Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride, and how can purity be optimized?
The compound is typically synthesized via cyclization reactions involving pyrrole or morpholine precursors. For example, analogous morpholine derivatives are prepared by reacting 6-methylmorpholine with methyl chloroformate in the presence of a base like triethylamine to neutralize HCl byproducts . Purification often involves recrystallization or chromatography (e.g., silica gel column chromatography) to achieve >95% purity. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize side products .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic furopyrrole frameworks, as demonstrated in related compounds with dihedral angles of ~76° between fused rings .
- NMR spectroscopy : Key for verifying proton environments (e.g., morpholine ring protons resonate at δ 3.2–4.1 ppm) and stereochemical assignments via coupling constants .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching C₈H₁₄ClNO₃) .
Q. How stable is this compound under standard laboratory conditions?
The hydrochloride salt enhances stability, but degradation can occur under extreme pH or prolonged exposure to light/moisture. Storage recommendations include airtight containers at –20°C in desiccated environments. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are advised to assess decomposition pathways .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., cyclization or substitution) be elucidated?
Mechanistic studies require isotopic labeling (e.g., ¹³C or ²H) and kinetic analysis. For example, in cyclization steps, monitoring intermediates via in-situ FTIR or LC-MS can identify rate-limiting steps. Computational methods (DFT calculations) predict transition states and regioselectivity, particularly for stereocenter formation . Contradictions in observed vs. predicted yields may arise from solvent effects or catalyst decomposition, necessitating DOE (Design of Experiments) optimization .
Q. What strategies resolve discrepancies in biological activity data across studies?
Inconsistent bioactivity (e.g., enzyme inhibition variability) often stems from stereochemical impurities or assay conditions. Strategies include:
- Chiral HPLC : Verify enantiomeric excess (>99% for pharmacologically active (3S,3aS,6aS) isomer) .
- Dose-response curves : Use standardized assays (e.g., fluorescence-based enzymatic assays) with positive controls to normalize inter-lab variability .
- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, t-tests) to identify outliers or confounding variables .
Q. How does stereochemistry influence the compound’s interaction with biological targets?
The (3S,3aS,6aS) configuration dictates binding to chiral receptors (e.g., GPCRs or kinases). Molecular docking simulations reveal that the furopyrrole ring’s spatial orientation affects hydrogen bonding with active-site residues (e.g., Lys123 in target enzymes). Experimental validation via enantiomer-specific activity assays (IC50 differences of 10–100×) confirms stereochemical dependency .
Q. What advanced methodologies improve synthetic scalability without compromising stereochemical integrity?
- Continuous flow chemistry : Enhances reproducibility and reduces side reactions via precise temperature/pressure control, as applied to analogous pyrrolidine derivatives .
- Catalyst immobilization : Reusable chiral catalysts (e.g., Proline-derived organocatalysts) improve enantioselectivity in multi-step syntheses .
- Process analytical technology (PAT) : Real-time monitoring (e.g., Raman spectroscopy) optimizes reaction endpoints and minimizes impurities .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate hypothesized degradation pathways?
- Forced degradation studies : Expose the compound to heat, light, acid/base, and oxidizers (e.g., H₂O₂).
- LC-HRMS : Identify degradation products (e.g., demethylation or ring-opening products) and propose pathways via fragment ion analysis .
- Kinetic modeling : Determine activation energy (Eₐ) for degradation using Arrhenius plots .
Q. What statistical approaches are critical for analyzing dose-dependent biological responses?
- Non-linear regression : Fit data to Hill or Logit models for EC50/IC50 determination.
- Bootstrap resampling : Estimate confidence intervals for small datasets.
- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
